

Spectroscopic Data of Piptocarphin F: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piptocarphin F*

Cat. No.: *B211590*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Piptocarphin F**. Due to the limited availability of specific experimental data for **Piptocarphin F** in publicly accessible literature, this document presents an illustrative collection of spectroscopic information based on typical values for similar sesquiterpenoid lactones. The methodologies and data presentation formats are designed to serve as a practical template for researchers engaged in the isolation, characterization, and development of natural products.

Data Presentation

The following tables summarize the illustrative spectroscopic data for **Piptocarphin F**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.10	dd	10.5, 3.0
2 α	2.15	m	
2 β	1.90	m	
3	2.50	m	
5	5.30	d	10.0
6	4.80	t	9.5
7	2.80	m	
9 α	2.25	m	
9 β	2.05	m	
13 α	6.20	d	3.5
13 β	5.80	d	3.0
14	1.15	s	
15	1.25	s	
OAc	2.05	s	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Position	δ (ppm)
1	82.5
2	35.0
3	40.2
4	140.1
5	125.8
6	75.3
7	50.1
8	45.6
9	38.2
10	148.5
11	135.7
12	170.2
13	121.9
14	18.5
15	21.3
OAc (C=O)	170.5
OAc (CH ₃)	21.1

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretch
1765	γ-lactone C=O stretch
1735	Ester C=O stretch
1660	C=C stretch
1240	C-O stretch

Table 4: Mass Spectrometry (MS) Data

Ion	m/z
[M+H] ⁺	349.1648
[M+Na] ⁺	371.1467

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Piptocarphin F** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Proton spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **¹³C NMR Acquisition:** Carbon spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.

Infrared (IR) Spectroscopy

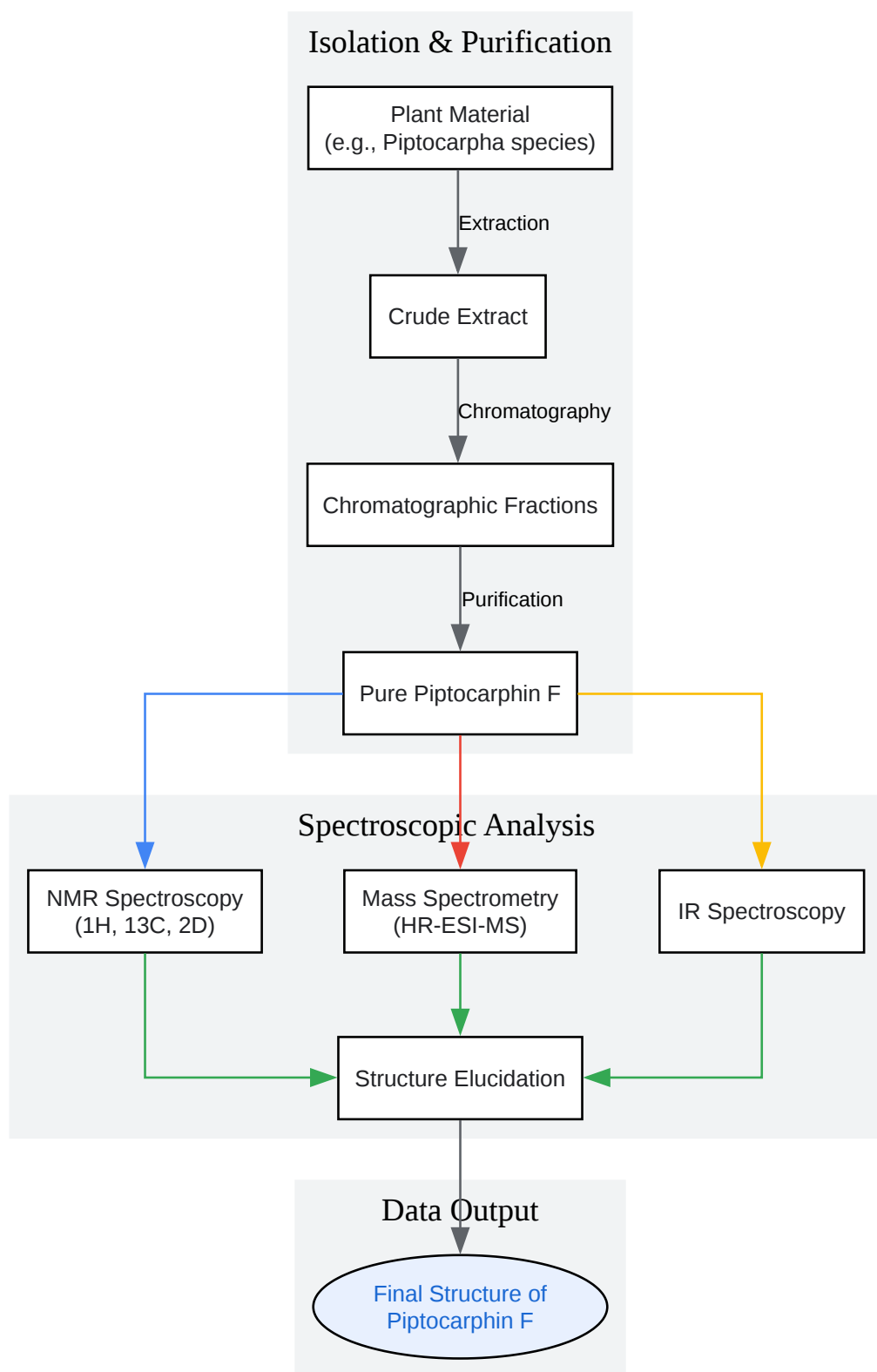
- **Sample Preparation:** A thin film of purified **Piptocarphin F** is prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a potassium bromide (KBr) salt plate.
- **Instrumentation:** The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** The spectrum is obtained by accumulating 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean KBr plate is subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** A solution of **Piptocarphin F** (1 mg/mL) is prepared in methanol.
- **Instrumentation:** High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Acquisition:** The sample is introduced into the mass spectrometer via direct infusion at a flow rate of $5\text{ }\mu\text{L/min}$. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV and a drying gas temperature of $300\text{ }^{\circ}\text{C}$.

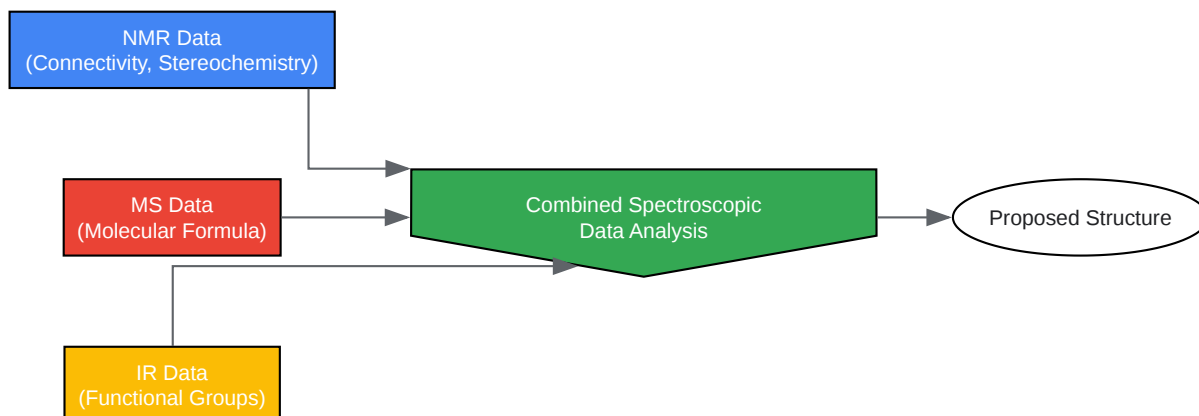
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like **Piptocarphin F**. As no specific signaling pathway for **Piptocarphin F** has been definitively established in the literature, a relevant pathway diagram cannot be provided at this time.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis of **Piptocarphin F**.



[Click to download full resolution via product page](#)

Caption: Logical integration of spectroscopic data for structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Data of Piptocarphin F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b211590#piptocarphin-f-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b211590#piptocarphin-f-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com